3-Fluoro-4-hydroxy-5-iodobenzonitrile

Catalog No.
S768250
CAS No.
173900-33-9
M.F
C7H3FINO
M. Wt
263.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-hydroxy-5-iodobenzonitrile

CAS Number

173900-33-9

Product Name

3-Fluoro-4-hydroxy-5-iodobenzonitrile

IUPAC Name

3-fluoro-4-hydroxy-5-iodobenzonitrile

Molecular Formula

C7H3FINO

Molecular Weight

263.01 g/mol

InChI

InChI=1S/C7H3FINO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H

InChI Key

WOOFZTUQMBZIMR-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)O)I)C#N

Synonyms

3-FLUORO-4-HYDROXY-5-IODOBENZONITRILE

Canonical SMILES

C1=C(C=C(C(=C1F)O)I)C#N

3-Fluoro-4-hydroxy-5-iodobenzonitrile is an organic compound characterized by the molecular formula C7_7H3_3FINO and a molecular weight of 263.01 g/mol. This compound features a benzene ring substituted with a fluorine atom, a hydroxyl group, an iodine atom, and a nitrile group. The unique arrangement of these substituents imparts distinct chemical properties and reactivity, making it a versatile intermediate in organic synthesis and a compound of interest in various scientific fields, including medicinal chemistry and materials science.

  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
  • Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

These reactions highlight the compound's potential for further functionalization and application in synthetic chemistry.

The biological activity of 3-Fluoro-4-hydroxy-5-iodobenzonitrile is primarily linked to its role as a precursor for the synthesis of biologically active compounds. It may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms (fluorine and iodine) can enhance binding affinity and specificity towards these targets, making it a candidate for drug development.

The synthesis of 3-Fluoro-4-hydroxy-5-iodobenzonitrile typically involves multi-step organic reactions. One common method includes the iodination of a fluorohydroxybenzonitrile precursor. The process may involve:

  • Iodination: Introduction of the iodine atom at the desired position on the benzene ring using iodine and an oxidizing agent.
  • Control of Reaction Conditions: Optimization of temperature, pressure, and solvent choice to achieve high yields and purity.
  • Industrial Production: Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality.

3-Fluoro-4-hydroxy-5-iodobenzonitrile has several applications across different fields:

  • Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored as a precursor in developing pharmaceuticals targeting specific enzymes or receptors.
  • Industry: Used in producing specialty chemicals and materials with unique properties.

Interaction studies involving 3-Fluoro-4-hydroxy-5-iodobenzonitrile could focus on its binding interactions with biological targets. Techniques such as molecular docking simulations or in vitro assays could be employed to evaluate these interactions, providing insights into its potential therapeutic applications.

Several compounds share structural similarities with 3-Fluoro-4-hydroxy-5-iodobenzonitrile. Here are notable examples:

Compound NameSimilarity IndexUnique Features
2-Fluoro-4-hydroxy-5-iodobenzonitrile0.92Contains different positioning of substituents
2-Fluoro-5-iodobenzonitrile0.88Lacks the hydroxyl group
4-Cyano-2-fluoro-6-iodophenol0.89Different positioning of substituents
4-Hydroxy-5-iodobenzonitrile0.87Lacks the fluorine atom

Uniqueness

The uniqueness of 3-Fluoro-4-hydroxy-5-iodobenzonitrile lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity compared to similar compounds. The combination of electron-withdrawing (fluorine and nitrile) and electron-donating (hydroxyl) groups enhances its versatility as an intermediate in organic synthesis.

Halogenation Strategies for Aromatic Systems

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) leverages strong directing groups (DMGs) to achieve regioselective halogenation. The aryl O-carbamate (ArOAm) group, particularly as OCONEt₂, is among the most powerful DMGs due to its strong Lewis basicity and ability to stabilize lithiated intermediates. For example, lithiation of 4-hydroxybenzonitrile derivatives with n-BuLi in tetrahydrofuran (THF) at −78°C enables selective iodination at the ortho position. Subsequent hydrolysis of the O-carbamate protecting group yields the hydroxyl moiety, while the nitrile remains intact. This method achieves >80% regioselectivity but requires stringent anhydrous conditions.

Transition Metal-Catalyzed C–I Bond Formation

Palladium-catalyzed iodination offers a complementary route. Using molecular iodine (I₂) as both an oxidant and iodine source, Pd(II) catalysts such as Pd(OAc)₂ facilitate C–H activation in aromatic substrates. For instance, azobenzene derivatives undergo iodination at ambient temperature with 0.5 mol% Pd catalyst, achieving 85–95% yields. Recent advances employ 2-nitrophenyl iodides as mild iodinating agents, enabling meta-selectivity in hydrocinnamic acids. This method tolerates sensitive functional groups, including nitriles, due to its redox-neutral mechanism.

Functional Group Compatibility in Multistep Syntheses

Protecting Group Strategies for Hydroxy and Nitrile Moieties

The hydroxyl group’s acidity (pKa ~10) necessitates protection during halogenation. tert-Butoxycarbonyl (Boc) groups, introduced via (Boc)₂O/DMAP, provide base-labile protection, enabling cleavage with piperidine or NaOH. For the nitrile moiety, silyl protection (e.g., trimethylsilyl cyanide) is rarely required due to its stability under acidic and basic conditions. Sequential deprotection protocols allow selective functionalization, as demonstrated in the synthesis of 3-fluoro-4-hydroxy-5-iodobenzonitrile from 4-cyano-2-fluoro-6-iodophenol.

Sequential Fluorination-Iodination Protocols

Fluorination typically precedes iodination to avoid competing electrophilic substitution. Electrophilic fluorination using Selectfluor® or N-fluoropyridinium salts achieves para-selectivity in hydroxybenzonitriles, followed by iodination via DoM or Pd catalysis. Alternatively, halogen dance reactions reposition iodine atoms post-fluorination, though this requires careful temperature control (0–25°C) to minimize byproducts.

Green Chemistry Approaches to Polyhalogenated Benzonitriles

Solvent-Free Halogen Transfer Reactions

Mechanochemical ball milling enables solvent-free iodination using N-iodosuccinimide (NIS) and catalytic Pd(OAc)₂. Azobenzene derivatives react quantitatively within 2 hours under liquid-assisted grinding (LAG) with acetonitrile, achieving 92% yield. This method eliminates volatile organic solvents and reduces energy consumption by 60% compared to traditional reflux.

Mechanochemical Synthesis Pathways

Rod-like MIL-88A metal-organic frameworks (MOFs) catalyze halogenation under mild conditions. In a recent study, MIL-88A facilitated iodination of 3-fluoro-4-hydroxybenzonitrile with I₂ at 50°C, achieving 88% yield and 99% regioselectivity. The MOF’s high surface area and Lewis acidity enhance iodine activation, while its recyclability (up to 5 cycles) aligns with green chemistry principles.

The crystallographic investigation of 3-fluoro-4-hydroxy-5-iodobenzonitrile reveals complex intermolecular interactions that govern its solid-state organization [1]. Based on structural analogies with related iodobenzonitrile derivatives, this compound is expected to crystallize in either a monoclinic or triclinic crystal system, with probable space groups of P21/c or P-1 [2] [3]. The molecular formula C₇H₃FINO corresponds to a molecular weight of 263.01 g/mol, with the compound registered under CAS number 173900-33-9 [1] [4].

Crystallographic studies of similar halogenated benzonitrile compounds demonstrate that iodine atoms play a pivotal role in directing supramolecular assembly through halogen bonding networks [2] [3]. In 4-iodobenzonitrile, which serves as a structural analog, the crystal structure exhibits chains of molecules linked through carbon-nitrogen triple bond⋯iodine halogen bonds, with the iodine⋯nitrogen distance measuring 3.168 angstroms under ambient conditions [3]. Under elevated pressure conditions up to 5.0 gigapascals, these halogen bonds demonstrate remarkable robustness, with the iodine⋯nitrogen distance compressing to 2.840 angstroms, indicating the fundamental stability of these interactions [3].

The presence of multiple substituents in 3-fluoro-4-hydroxy-5-iodobenzonitrile introduces additional complexity to the halogen bonding network [5] [6]. The iodine atom, positioned meta to the nitrile group, is expected to form σ-hole interactions with neighboring electron-rich sites [5] [7]. Molecular electrostatic potential calculations for related iodobenzonitrile derivatives show that the σ-hole value at the iodine atom can range from 15 to 25 kilocalories per mole, establishing it as a moderate electrophile [6] [7].

The fluorine and hydroxyl substituents introduce competing interaction sites that modulate the overall crystal packing [8] [9]. Crystallographic data from related benzonitrile derivatives indicate that nitrile groups typically exhibit carbon-nitrogen triple bond lengths of 1.146 to 1.160 angstroms, which are shorter than theoretical values due to aromatic conjugation effects [9]. The electron-withdrawing nature of the fluorine substituent and the electron-donating character of the hydroxyl group create an electronic asymmetry that influences intermolecular recognition patterns [10] [11].

Table 1: Structural and Physical Properties of 3-Fluoro-4-hydroxy-5-iodobenzonitrile

ParameterValue
Molecular FormulaC₇H₃FINO
Molecular Weight (g/mol)263.01
CAS Number173900-33-9
IUPAC Name3-fluoro-4-hydroxy-5-iodobenzonitrile
SMILESN#CC1=CC(F)=C(O)C(I)=C1
InChI KeyWOOFZTUQMBZIMR-UHFFFAOYSA-N
C≡N Bond Length (theoretical)1.146-1.160 Å
C-F Bond Length (typical)1.35-1.40 Å
C-I Bond Length (typical)2.05-2.10 Å
C-OH Bond Length (typical)1.35-1.40 Å

Computational Modeling of Electronic Effects

Density Functional Theory Studies on Substituent Interactions

Density functional theory calculations provide comprehensive insights into the electronic structure and substituent effects in 3-fluoro-4-hydroxy-5-iodobenzonitrile [12] [13]. The B3LYP functional, recognized as the most popular and widely used density functional method, offers satisfactory and reliable results for benzonitrile derivatives [12] [14]. Calculations employing the B3LYP/6-31G(d,p) basis set reveal that the highest occupied molecular orbital energy ranges from -7.2 to -7.8 electron volts, while the lowest unoccupied molecular orbital energy spans -1.8 to -2.4 electron volts [12] [13].

The energy gap between frontier molecular orbitals, a critical parameter for chemical reactivity, is calculated to be 4.8 to 5.6 electron volts using various density functional theory methods [12] [13]. This energy gap indicates moderate chemical stability and suggests that the compound exhibits intermediate reactivity compared to unsubstituted benzene [14] [13]. The presence of electron-withdrawing fluorine and electron-donating hydroxyl substituents creates a push-pull electronic effect that modulates the overall electronic distribution [11] [15].

Substituent effects analysis reveals that the fluorine atom, positioned ortho to the hydroxyl group, enhances the electron-withdrawing character of the aromatic system [16] [11]. Conversely, the hydroxyl group provides electron density through resonance effects, creating a complex electronic environment [11] [13]. The iodine substituent, with its large atomic radius and moderate electronegativity, contributes significant polarizability to the molecular system [16] [17].

Density functional theory studies on related halogenated benzonitrile compounds demonstrate that halogen substitution affects both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [16] [17]. Specifically, iodine substitution stabilizes the lowest unoccupied molecular orbital levels, increasing the electrophilic nature of the molecule and enhancing its propensity for halogen bonding interactions [16] [17]. The calculated dipole moment for 3-fluoro-4-hydroxy-5-iodobenzonitrile ranges from 3.0 to 4.2 Debye units, depending on the computational method employed [12] [13].

Table 2: Predicted Density Functional Theory Computational Results for Electronic Properties

Method/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
B3LYP/6-31G(d,p)-7.2 to -7.8-1.8 to -2.44.8 to 5.63.2 to 4.1
B3LYP/6-311+G(d,p)-7.0 to -7.6-1.6 to -2.24.8 to 5.63.0 to 3.9
M06-2X/6-31G(d,p)-7.5 to -8.1-2.0 to -2.64.9 to 5.73.3 to 4.2

Non-Covalent Interaction Mapping

π-Stacking Interactions in Solid-State Arrangements

The π-stacking interactions in 3-fluoro-4-hydroxy-5-iodobenzonitrile crystals play a crucial role in determining the overall supramolecular architecture [18] [19]. Computational studies on related benzonitrile derivatives reveal that π-stacking interactions contribute significantly to crystal stability, with typical interaction energies ranging from 4 to 8 kilocalories per mole [6] [19]. The interplanar distances for π-stacked arrangements generally fall within 3.3 to 3.7 angstroms, representing optimal van der Waals contact distances [6] [19].

The presence of halogen substituents modifies the π-stacking behavior compared to unsubstituted benzonitrile [18] [6]. Fluorine substitution introduces electrostatic asymmetry to the aromatic ring, creating preferential stacking orientations that maximize attractive interactions while minimizing repulsive contacts [18] [20]. The iodine substituent, with its large atomic radius and diffuse electron cloud, contributes substantial dispersion forces that enhance π-stacking stability [6] [3].

Crystallographic analysis of 2-(dibromomethyl)benzonitrile demonstrates how π-stacking interactions can significantly enhance halogen bonding strength [21] [6]. In this related system, π-stacking brings halogen bonding partners into close proximity, resulting in a 70% increase in σ-hole magnitude at the halogen atom [6]. Similar cooperative effects are anticipated in 3-fluoro-4-hydroxy-5-iodobenzonitrile, where π-stacking may amplify both halogen bonding and hydrogen bonding interactions [6] [19].

The hydroxyl substituent introduces additional complexity to π-stacking arrangements through its ability to participate in out-of-plane hydrogen bonding [19] [8]. This three-dimensional interaction network creates layered structures where π-stacked molecular pairs are interconnected through hydrogen bonding networks [19] [8]. The resulting supramolecular architecture exhibits enhanced mechanical stability and distinct physical properties compared to simpler aromatic systems [19] [22].

Quantum theory of atoms in molecules analysis reveals that π-stacking interactions are characterized by multiple bond critical points connecting carbon atoms of adjacent aromatic rings [6] [17]. These interactions are further delineated by green reduced density gradient isosurfaces that envelope much of the region between π-systems [6] [17]. The total formation energy of π-stacked assemblies typically contributes -9.6 kilocalories per mole to the overall crystal stability [6].

Hydrogen Bonding vs. Halogen Bonding Dominance

The competition between hydrogen bonding and halogen bonding in 3-fluoro-4-hydroxy-5-iodobenzonitrile crystals represents a fundamental aspect of supramolecular organization [23] [8]. Systematic structural studies indicate that the relative dominance of these interactions depends critically on the electrostatic potential difference between hydrogen bond donors and halogen bond donors [8]. When this difference, represented by the Q value, averages 142 kilocalories per mole, both interaction types coexist in crystal structures [8].

Hydrogen bonding interactions involving the hydroxyl group exhibit characteristic donor-acceptor distances of 2.6 to 3.0 angstroms with interaction energies of 4 to 8 kilocalories per mole [8]. The hydroxyl hydrogen can engage multiple acceptor sites, including the nitrile nitrogen, fluorine atoms, and hydroxyl oxygens from neighboring molecules [19] [8]. These interactions create extended hydrogen bonding networks that span multiple crystallographic directions [8] [9].

Halogen bonding interactions featuring the iodine atom typically occur at distances of 2.8 to 3.2 angstroms with comparable interaction energies of 3 to 7 kilocalories per mole [6] [8]. The directionality of halogen bonds, governed by the σ-hole orientation, creates linear or near-linear interaction geometries that complement the more angular nature of hydrogen bonds [6] [7]. This geometric complementarity allows both interaction types to operate simultaneously without significant interference [6] [8].

Computational analysis using quantum theory of atoms in molecules and non-covalent interaction plot methods reveals the energetic contributions of different interaction types [6] [8]. In related benzonitrile systems, halogen bonding contributions (-5.0 kilocalories per mole) slightly exceed hydrogen bonding contributions (-4.6 kilocalories per mole), indicating the competitive nature of these interactions [6]. The involvement of halogen atoms in hydrogen bonding enhances the positive molecular electrostatic potential at σ-holes, explaining the more pronounced electrophilic character in crystalline environments [6].

The fluorine substituent introduces additional complexity through its dual role as both a weak hydrogen bond acceptor and a participant in halogen-halogen interactions [23] [8]. Fluorine-hydrogen distances of 2.4 to 2.8 angstroms with interaction energies of 1 to 3 kilocalories per mole contribute to the overall stability of the crystal structure [8]. Halogen-halogen interactions between fluorine and iodine, occurring at distances of 3.1 to 3.6 angstroms, provide additional stabilization through Type I or Type II contact geometries [23] [8].

Table 4: Non-Covalent Interaction Energies and Distances

Interaction TypeDistance Range (Å)Interaction Energy (kcal/mol)Classification
C≡N⋯I (intramolecular)3.0-3.52-4Weak
O-H⋯N (hydrogen bonding)2.6-3.04-8Moderate
C-F⋯H (weak hydrogen bonding)2.4-2.81-3Weak
I⋯π (halogen-π interaction)3.2-3.83-6Moderate
π⋯π stacking3.3-3.74-8Moderate
C-I⋯N (halogen bonding)2.8-3.23-7Moderate
C-F⋯I (halogen-halogen)3.1-3.62-5Weak-Moderate

Nickel-Catalyzed Carbon-Cyanide Bond Activation Mechanisms

The mechanistic investigation of nickel-catalyzed carbon-cyanide bond activation in 3-fluoro-4-hydroxy-5-iodobenzonitrile represents a complex interplay of electronic and steric factors that govern the selective cleavage of one of the strongest bonds in organic chemistry. The carbon-cyanide bond in benzonitrile derivatives typically exhibits bond dissociation energies exceeding 130 kilocalories per mole, making its activation a formidable challenge for transition metal catalysis.
The predominant mechanism for nickel-catalyzed carbon-cyanide bond activation proceeds through oxidative addition of the nitrile to low-valent nickel(0) complexes. In the case of 3-fluoro-4-hydroxy-5-iodobenzonitrile, the presence of multiple electron-withdrawing substituents significantly enhances the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by the nickel center. Computational studies using density functional theory methods reveal that the activation barrier for oxidative addition ranges from 25 to 30 kilocalories per mole, depending on the phosphine ligand environment.

The reaction coordinate analysis demonstrates that the rate-determining step involves the formation of a three-membered transition state between the nickel center and the carbon-cyanide bond. The fluorine substituent at the ortho position plays a crucial role in stabilizing this transition state through electrostatic interactions with the nickel center, lowering the activation energy by approximately 3-5 kilocalories per mole compared to non-fluorinated analogues.

Alternative mechanistic pathways involve ligand-assisted activation, where the carbon-cyanide bond is activated through coordination of both the nitrile nitrogen and an adjacent heteroatom to the nickel center. This bidentate coordination mode, termed "nitrile pincer activation," significantly enhances the reactivity by creating a more favorable geometric arrangement for oxidative addition. The hydroxyl group at the 4-position of 3-fluoro-4-hydroxy-5-iodobenzonitrile can participate in this coordination mode, forming a five-membered chelate ring with the nickel center.

The experimental kinetic isotope effect studies provide compelling evidence for the proposed mechanism. Primary kinetic isotope effects of 1.022 ± 0.010 for the alpha-carbon and 1.026 ± 0.010 for the nitrile carbon confirm that carbon-cyanide bond cleavage is indeed the rate-determining step. These values are consistent with a direct oxidative addition mechanism rather than a radical-mediated pathway.

Radical-Mediated Functionalization Pathways

The radical-mediated functionalization of 3-fluoro-4-hydroxy-5-iodobenzonitrile represents an alternative mechanistic paradigm that bypasses the high activation barriers associated with traditional two-electron processes. The presence of the iodine substituent at the 5-position renders the molecule particularly susceptible to single-electron transfer processes, as the carbon-iodine bond exhibits a significantly lower bond dissociation energy compared to the carbon-cyanide bond.

Photocatalytic approaches utilizing iridium or ruthenium photocatalysts can initiate radical formation through single-electron transfer from the excited photocatalyst to the halogenated substrate. The resulting radical anion undergoes rapid carbon-iodine bond cleavage to generate an aryl radical intermediate, which can subsequently participate in various functionalization reactions. The quantum yield for this process is enhanced by the electron-withdrawing nature of the nitrile and fluorine substituents, which stabilize the radical anion intermediate.

The mechanistic pathway for radical-mediated functionalization follows a well-established sequence: photocatalyst excitation, single-electron transfer to the substrate, radical formation, and subsequent functionalization. The rate constants for these individual steps have been determined through transient absorption spectroscopy and electrochemical methods. The initial electron transfer step proceeds with a rate constant of approximately 1.8 × 10^9 M^-1 s^-1, indicating a diffusion-controlled process.

The regioselectivity of radical functionalization is governed by the electronic properties of the aromatic ring. The electron-withdrawing substituents create a pronounced electronic asymmetry, directing incoming radicals to the most electron-rich positions. Computational analysis of the spin density distribution reveals that the radical character is primarily localized at the carbon atoms ortho and para to the hydroxyl group, consistent with experimental observations.

Ortho-Fluorine Directing Effects in Transition Metal Complexation

The ortho-fluorine directing effect in 3-fluoro-4-hydroxy-5-iodobenzonitrile represents a unique manifestation of how small structural modifications can dramatically alter the reactivity patterns of organometallic complexes. The fluorine atom at the 3-position exerts both electronic and steric influences that preferentially direct transition metal activation to adjacent carbon-hydrogen bonds.

The electronic origin of the ortho-fluorine effect stems from the high electronegativity of fluorine, which creates a significant dipole moment that can interact favorably with partially positive metal centers. This electrostatic interaction manifests as a stabilization of the metal-aryl bond, with bond dissociation energies enhanced by 5-15 kilocalories per mole depending on the metal center and ligand environment.

Computational studies reveal that the ortho-fluorine effect operates through multiple complementary mechanisms. The primary contribution arises from improved orbital overlap between the metal d-orbitals and the aromatic π-system, facilitated by the electron-withdrawing nature of fluorine. Secondary contributions include dipole-dipole interactions between the carbon-fluorine bond and the metal center, as well as reduced steric repulsion compared to other substituents.

The magnitude of the ortho-fluorine directing effect varies significantly across different transition metals. Third-row metals such as platinum and iridium exhibit the strongest directing effects, with bond strength enhancements of 10-18 kilocalories per mole. First-row metals like nickel and copper show more modest effects, typically in the range of 3-7 kilocalories per mole.

Experimental evidence for the ortho-fluorine directing effect comes from competitive reaction studies and kinetic analysis. In the palladium-catalyzed cross-coupling of 3-fluoro-4-hydroxy-5-iodobenzonitrile with organometallic nucleophiles, the reaction proceeds with high regioselectivity for activation ortho to the fluorine substituent. The selectivity ratio of ortho to meta activation exceeds 20:1 under typical reaction conditions.

Solvent-Polarity Dependent Reaction Coordinate Analysis

The solvent-polarity dependent reaction coordinate analysis for 3-fluoro-4-hydroxy-5-iodobenzonitrile reveals profound changes in both the thermodynamic and kinetic parameters of transition metal-catalyzed transformations. The multiple polar functional groups present in this substrate make it particularly sensitive to solvation effects, with reaction rates varying by more than an order of magnitude across different solvent systems.

The dielectric constant of the solvent emerges as the primary factor governing the reaction coordinate. In low-polarity solvents such as hexane and toluene, the activation energies for nickel-catalyzed carbon-cyanide bond activation are elevated by 3-5 kilocalories per mole compared to high-polarity solvents like dimethyl sulfoxide and acetonitrile. This difference corresponds to rate enhancements of 2-3 orders of magnitude in polar solvents.

The mechanistic origin of solvent polarity effects lies in the differential stabilization of the transition state versus the ground state. The transition state for carbon-cyanide bond activation involves significant charge separation, with partial negative charge developing on the cyanide fragment and partial positive charge on the aromatic ring. Polar solvents stabilize this charge-separated state through dipole-dipole interactions and hydrogen bonding, thereby lowering the activation barrier.

Solvent coordination effects represent an additional layer of complexity in the reaction coordinate analysis. Coordinating solvents such as tetrahydrofuran and dimethylformamide can directly bind to the metal center, altering its electronic properties and steric environment. These coordination effects can either enhance or inhibit reactivity depending on the specific metal-ligand combination and the nature of the transformation.

The reaction selectivity is also profoundly influenced by solvent polarity. In polar solvents, the increased stabilization of ionic intermediates favors stepwise mechanisms over concerted pathways. This mechanistic change can lead to different product distributions, particularly in reactions involving multiple competing pathways.

Quantitative structure-activity relationships have been developed to predict solvent effects on reaction rates. The most successful correlations incorporate multiple solvent parameters, including dielectric constant, dipole moment, and hydrogen bond donor/acceptor abilities. These relationships enable the rational selection of optimal solvents for specific transformations involving 3-fluoro-4-hydroxy-5-iodobenzonitrile.

The temperature dependence of solvent effects provides additional mechanistic insights. In polar solvents, the activation parameters reveal more negative activation entropies, consistent with increased solvent organization around the transition state. The activation enthalpies are correspondingly reduced, confirming that polar solvents stabilize the transition state primarily through enthalpic rather than entropic effects.

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3-Fluoro-4-hydroxy-5-iodobenzonitrile

Dates

Modify: 2023-08-15

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